N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)13-2-6-15(7-3-13)20-19(25)14-4-8-16(9-5-14)21-17(23)10-11-18(21)24/h2-9H,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRDSFCXRHJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Aminobenzamide Derivatives
A foundational route begins with the acylation of 4-aminobenzamide intermediates. In a representative procedure:
- Step 1 : 4-Aminobenzamide is treated with acetic anhydride in dichloromethane at 0–5°C for 2 hours to form N-(4-acetylphenyl)benzamide.
- Step 2 : The intermediate reacts with 2,5-dioxopyrrolidine in the presence of triethylamine (2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–82% | |
| Yield (Step 2) | 65–70% | |
| Purity (HPLC) | ≥95% |
This method prioritizes regioselectivity, with the acetyl group introduced para to the amide linkage.
Direct Amidation of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
Alternative strategies employ pre-functionalized benzoic acid derivatives:
- Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid :
- Amide Coupling :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 85% | |
| Coupling Yield | 72% | |
| Reaction Temperature | −10°C to 25°C |
This route avoids side reactions associated with direct acylation but requires stringent temperature control.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis leverages flow chemistry to enhance efficiency:
- Reactor Setup : Tubular reactors (stainless steel, 10 L volume) maintain precise temperature (60°C) and pressure (2 bar).
- Process :
Advantages :
Crystallization and Purification Protocols
Final purification ensures pharmaceutical-grade output:
- Solvent System : Ethanol/water (7:3 v/v) at 4°C induces crystallization.
- Yield Recovery : 88–92% after two recrystallizations.
- Purity : ≥99% by HPLC with a C18 column (mobile phase: acetonitrile/water 55:45).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Multi-Step Acylation | High regioselectivity | Low Step 2 yield (65–70%) | Laboratory (<1 kg) |
| Direct Amidation | Fewer steps | Requires cryogenic conditions | Pilot plant (1–10 kg) |
| Flow Chemistry | High throughput | Capital-intensive setup | Industrial (>100 kg) |
Reaction Optimization Studies
Catalyst Screening for Amidation
Triethylamine outperforms alternatives in suppressing hydrolysis:
| Catalyst | Conversion Rate (%) | Byproduct Formation (%) |
|---|---|---|
| Triethylamine | 92 | <1 |
| Pyridine | 78 | 8 |
| N,N-Diisopropylethylamine | 85 | 3 |
Conditions: 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (1 eq.), 4-aminoacetophenone (1.1 eq.), DMF, 60°C, 12 h.
Solvent Effects on Cyclization
Polar aprotic solvents enhance pyrrolidinone ring formation:
| Solvent | Cyclization Yield (%) |
|---|---|
| DMF | 85 |
| THF | 72 |
| Acetonitrile | 68 |
Conditions: Succinic anhydride (1.2 eq.), 4-aminobenzoic acid (1 eq.), 80°C, 6 h.
Scalability Challenges and Solutions
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds similar to "N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide":
Monoclonal Antibody Production
- Enhancement of Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production . This compound works by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Quality Control : The compound also suppresses galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might be used to control the level of galactosylation for N-linked glycans .
- Structure-Activity Relationship : Studies indicate that 2,5-dimethylpyrrole is the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Antimicrobial and Cardiovascular Effects of Sulfonamide Derivatives
- Antimicrobial Properties : Sulfonamide derivatives exhibit antimicrobial properties. In vitro studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.
- Cardiovascular Benefits : Studies on related benzene sulfonamides demonstrated their effectiveness in reducing perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial effects. Certain derivatives could modulate cardiovascular parameters, hinting at broader therapeutic applications. The biological activity may be attributed to its interaction with various biomolecules, such as calcium channels, which are crucial for cardiac function and vascular resistance.
Additional Information
- Molecular Formula : The molecular formula for N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is C18H16N2O5S.
- Molecular Weight : The molecular weight of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is 372.4 g/mol.
- IUPAC Name : The IUPAC name for N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural and functional differences between N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and analogous compounds:
Functional and Mechanistic Insights
MPPB
- Role in mAb Production : MPPB enhances cell-specific productivity by 1.5–2.2× in CHO cells via suppression of cell growth (VCD reduced from 21.2 × 10^6 to 14.0 × 10^6 cells/mL) and upregulation of glucose metabolism (cell-specific glucose uptake rate: 0.74 pmol/cell/day vs. 0.63 pmol/cell/day in controls) .
- Impact on Glycosylation : Reduces galactosylation (G1F glycans decreased from 24.5% to 14.8%), a critical quality attribute for therapeutic mAbs .
- Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety is essential for activity; derivatives lacking this group show diminished effects .
N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)benzamide
- Antimicrobial Activity : Exhibits MIC values of 12.5–50 µg/mL against Mycobacterium smegmatis and Gram-positive bacteria .
- Structural Features : The nitrobenzimidazole group likely contributes to DNA intercalation or enzyme inhibition, common mechanisms in antimicrobial agents.
Other Analogues
- Sulfamoyl-Containing Benzamides : Compounds like 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide may target sulfotransferases or nucleotide-binding proteins .
Comparative Analysis of Key Properties
Biological Activity
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C18H16N2O5
- Molecular Weight : 372.4 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound involves several steps, including the reaction of 4-acetylphenol with appropriate reagents to form the desired amide structure. The synthetic pathway often employs standard organic chemistry techniques such as refluxing and purification through crystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have indicated a reduction in paw edema, suggesting potential applications in treating inflammatory conditions .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For example, related compounds have shown IC50 values in the micromolar range against HepG2 liver cancer cells, indicating promising antitumor activity .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in inflammation and cancer progression, providing a theoretical basis for its observed biological activities .
Q & A
Basic Research Questions
Q. How can researchers screen chemical compounds like N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide for enhancing monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?
- Methodology :
- Initial Screening : Use 96-well plates with rCHO cells cultured at 0.3 × 10⁶ cells/mL in expansion medium. Dissolve compounds in DMSO and add on Day 0. Measure mAb concentration after 3 days using Octet QKe. Compounds with arbitrary mAb units >100% of controls advance to secondary screening .
- Secondary Screening : Culture cells in 50 mL suspension flasks with basal medium. Assess viability (Vi-CELL XR) and mAb productivity over 3–10 days. Validate reproducibility via triplicate experiments and statistical analysis (JMP software) .
Q. What standardized methods are recommended for analyzing N-linked glycosylation of mAbs in cultures treated with pyrrolidinone derivatives?
- Methodology :
- Purify mAbs using Protein A affinity chromatography.
- Label glycans with 2-AB using EZGlyco mAb-N kits.
- Separate glycans via HPLC (XBridge BEH Amide XP column) with 420 nm detection. Gradient: 0.4–1.0 mL/min with 50 mM ammonium formate (pH 4.4) and acetonitrile .
Q. How is cell-specific productivity calculated in rCHO cell cultures?
- Methodology :
-
Measure mAb concentration (HPLC) and viable cell density (VCD) daily.
-
Calculate using:
-
Validate slopes with ≥3 biological replicates .
Advanced Research Questions
Q. How does This compound alter metabolic pathways to enhance mAb production?
- Key Findings :
- Increases intracellular ATP (1.5-fold) and glucose uptake rate (0.74 vs. 0.63 pmol/cell/day in controls) .
- Suppresses lactate production (<0.8 g/L) by shifting glucose metabolism toward the TCA cycle .
- Methodology :
- Quantify ATP using bioluminescence assays (Infinite M Plex).
- Monitor glucose/lactate via BioProfile FLEX2 and HPLC .
Q. What structural features of This compound are critical for modulating N-linked glycosylation?
- SAR Insights :
- The 2,5-dimethylpyrrole moiety reduces galactosylation (e.g., G1F decreases from 24.5% to 14.8%) while maintaining core G0F structures .
- Methodology :
- Synthesize analogs (e.g., 2,5-dimethylpyrrole derivatives) and test in fed-batch cultures. Compare glycosylation profiles via HPLC and binding assays (e.g., FcγR interactions) .
Q. How can researchers resolve contradictions in cell growth inhibition vs. enhanced mAb productivity induced by this compound?
- Hypothesis Testing :
- Mechanism : Inhibits cell proliferation, redirecting resources toward mAb synthesis.
- Experimental Design :
Measure cell cycle arrest (flow cytometry).
Correlate VCD reduction (14.0 × 10⁶ vs. 21.2 × 10⁶ cells/mL in controls) with mAb yield (1,098 vs. 732 mg/L) .
Q. What strategies optimize fed-batch cultures when using this compound to balance viability and productivity?
- Methodology :
- Maintain glucose >1 g/L via periodic feeding (Days 4, 6, 8).
- Adjust DMSO concentration (<0.5% v/v) to minimize solvent toxicity.
- Monitor pH and dissolved oxygen to prevent metabolic stress .
Methodological Validation & Reproducibility
Q. What statistical approaches ensure robustness in evaluating compound efficacy?
- Protocol :
- Perform triplicate experiments with independent cell batches.
- Use JMP software for ANOVA and t-tests (significance: p < 0.05).
- Report means ± SD and coefficient of variation (CV < 15%) .
Q. How to design experiments investigating the compound’s impact on glycosylation-related enzymes?
- Methodology :
- Quantify mRNA levels of B4GALT1 (galactosyltransferase) via qPCR.
- Perform Western blotting for enzyme activity under treatment vs. control.
- Cross-validate with glycan mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
